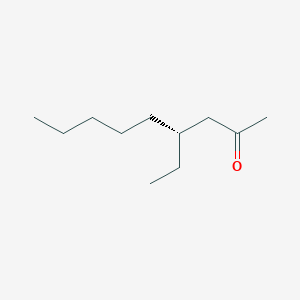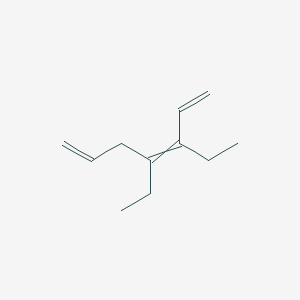
3,4-Diethylhepta-1,3,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethylhepta-1,3,6-triene is an organic compound with the molecular formula C11H18. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons across the molecule. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Diethylhepta-1,3,6-triene can be synthesized through various methods commonly used for the preparation of conjugated dienes. One such method involves the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, starting from an appropriate alkene, free radical halogenation using N-bromosuccinimide (NBS) can introduce the necessary halogen atoms, which can then be eliminated to form the diene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic processes that ensure high yield and purity.
化学反応の分析
Types of Reactions
3,4-Diethylhepta-1,3,6-triene undergoes various chemical reactions typical of conjugated dienes, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) or acids (HCl, HBr) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction will produce saturated hydrocarbons .
科学的研究の応用
3,4-Diethylhepta-1,3,6-triene has several applications in scientific research:
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used in the production of polymers and other materials where conjugated dienes are required.
作用機序
The mechanism by which 3,4-Diethylhepta-1,3,6-triene exerts its effects involves the delocalization of electrons across its conjugated double bonds. This delocalization allows the compound to participate in various chemical reactions, such as electrophilic addition and cycloaddition . The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
Cycloheptatriene: Another conjugated diene with a seven-membered ring structure.
1,3,5-Hexatriene: A linear conjugated diene with three double bonds.
Uniqueness
3,4-Diethylhepta-1,3,6-triene is unique due to its specific substitution pattern and the presence of ethyl groups at the 3 and 4 positions. This substitution affects its reactivity and the types of reactions it can undergo compared to other conjugated dienes .
特性
CAS番号 |
497067-60-4 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
3,4-diethylhepta-1,3,6-triene |
InChI |
InChI=1S/C11H18/c1-5-9-11(8-4)10(6-2)7-3/h5-6H,1-2,7-9H2,3-4H3 |
InChIキー |
YCIVTUIQKTWYCQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(CC)C=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


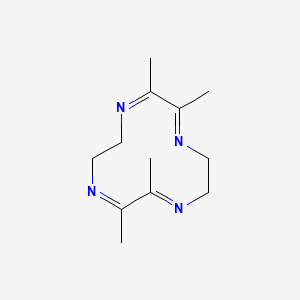
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
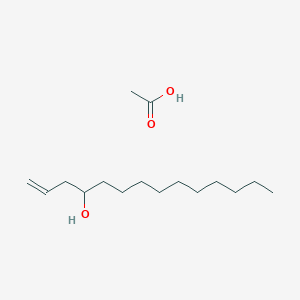

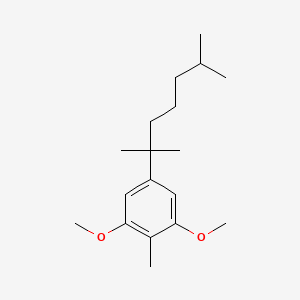
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
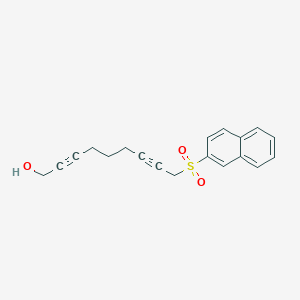
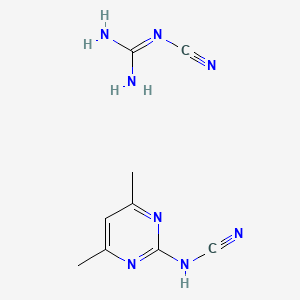
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
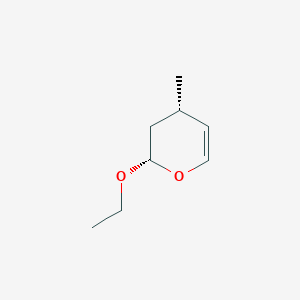
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
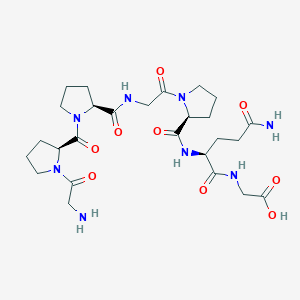
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde](/img/structure/B14251203.png)
